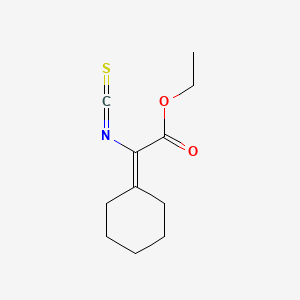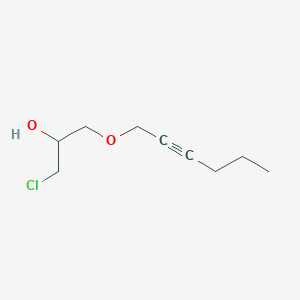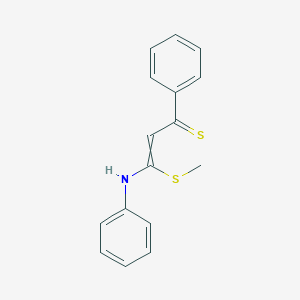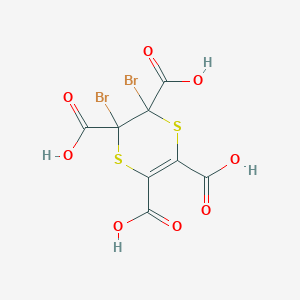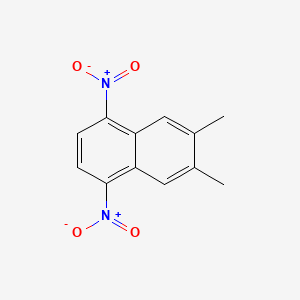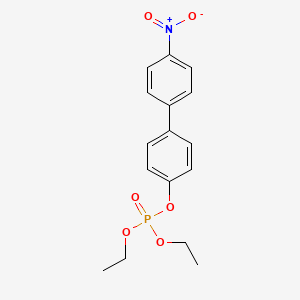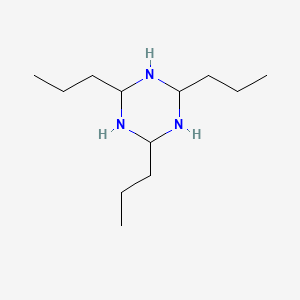
2,4,6-Tripropyl-1,3,5-triazinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Tripropyl-1,3,5-triazinane is a heterocyclic compound belonging to the triazine family It is characterized by a six-membered ring containing three nitrogen atoms at positions 1, 3, and 5, and three propyl groups attached to the carbon atoms at positions 2, 4, and 6
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tripropyl-1,3,5-triazinane typically involves the cyclotrimerization of isocyanates. One common method is the reaction of propyl isocyanate under controlled conditions to form the triazine ring. The reaction is usually carried out at room temperature and may require a catalyst to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound can be achieved through similar synthetic routes but on a larger scale. The process involves the use of high-purity propyl isocyanate and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and catalyst concentration .
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6-Tripropyl-1,3,5-triazinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazine oxides.
Reduction: Reduction reactions can convert the triazine ring into more reduced forms.
Substitution: The propyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the presence of a strong base or acid catalyst to facilitate the exchange of functional groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Applications De Recherche Scientifique
2,4,6-Tripropyl-1,3,5-triazinane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex triazine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of 2,4,6-Tripropyl-1,3,5-triazinane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Triaryl-1,3,5-triazinane-2,4,6-trithione: Similar in structure but contains sulfur atoms instead of oxygen.
1,3,5-Triallyl-1,3,5-triazine-2,4,6-trione: Contains allyl groups instead of propyl groups.
Trichloroisocyanuric acid: Contains chlorine atoms and is used as a disinfectant.
Uniqueness
2,4,6-Tripropyl-1,3,5-triazinane is unique due to its specific propyl substitutions, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields, distinguishing it from other triazine derivatives .
Propriétés
Numéro CAS |
40899-04-5 |
|---|---|
Formule moléculaire |
C12H27N3 |
Poids moléculaire |
213.36 g/mol |
Nom IUPAC |
2,4,6-tripropyl-1,3,5-triazinane |
InChI |
InChI=1S/C12H27N3/c1-4-7-10-13-11(8-5-2)15-12(14-10)9-6-3/h10-15H,4-9H2,1-3H3 |
Clé InChI |
CHZGWYGCTKDMCV-UHFFFAOYSA-N |
SMILES canonique |
CCCC1NC(NC(N1)CCC)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


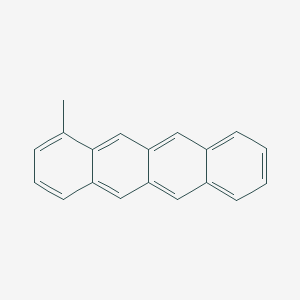

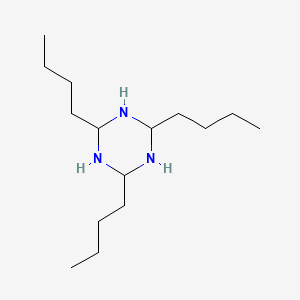
![(E)-1-[4-(Pentyloxy)phenyl]-N-{4-[(E)-phenyldiazenyl]phenyl}methanimine](/img/structure/B14666026.png)
